molecular formula C24H46O6 B089734 Tri(ethylene glycol) dinonanoate CAS No. 106-06-9

Tri(ethylene glycol) dinonanoate

Cat. No.: B089734
CAS No.: 106-06-9
M. Wt: 430.6 g/mol
InChI Key: UBQXQCCAPASFJR-UHFFFAOYSA-N
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Description

Tri(ethylene glycol) dinonanoate is an organic compound with the molecular formula C24H46O6. It is a clear liquid that is almost insoluble in water but soluble in most organic solvents. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(ethylene glycol) dinonanoate is synthesized through the esterification of triethylene glycol with nonanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of triethylene glycol dinonanoate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tri(ethylene glycol) dinonanoate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri(ethylene glycol) dinonanoate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of polymers and resins to improve their flexibility and durability.

    Biology: Investigated for its potential use in biological systems as a carrier for drug delivery due to its solubility in organic solvents.

    Medicine: Explored for its potential use in medical devices and drug formulations to enhance the properties of the materials used.

    Industry: Widely used in the production of flexible plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of triethylene glycol dinonanoate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and durable. The molecular targets and pathways involved in its action are related to its interaction with polymer chains and its ability to modify their physical properties .

Comparison with Similar Compounds

Similar Compounds

  • Triethylene glycol diacetate
  • Triethylene glycol bisheptanoate
  • Triethylene glycol dipelargonate

Comparison

Tri(ethylene glycol) dinonanoate is unique among similar compounds due to its specific ester groups derived from nonanoic acid. This gives it distinct properties such as higher molecular weight and specific solubility characteristics. Compared to triethylene glycol diacetate, for example, triethylene glycol dinonanoate has a higher boiling point and different solubility profile, making it suitable for different applications .

Properties

IUPAC Name

2-[2-(2-nonanoyloxyethoxy)ethoxy]ethyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O6/c1-3-5-7-9-11-13-15-23(25)29-21-19-27-17-18-28-20-22-30-24(26)16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQXQCCAPASFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861719
Record name Ethylenebis(oxyethylene) dinonanoate
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Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-06-9
Record name Nonanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenebis(oxyethylene) dinonanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Ethylenebis(oxyethylene) dinonanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenebis(oxyethylene) dinonanoate
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